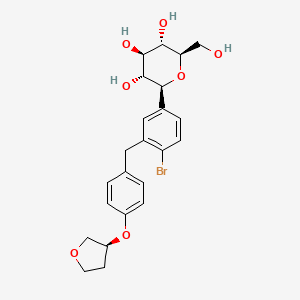
Bromo Empagliflozin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo Empagliflozin is a derivative of Empagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. Empagliflozin is primarily used to manage type 2 diabetes mellitus by inhibiting the reabsorption of glucose in the kidneys, leading to increased glucose excretion through urine
Preparation Methods
The synthesis of Bromo Empagliflozin involves several steps, starting with the reaction of 5-bromo-2-chlorobenzoic acid and anisole to form 5-bromo-2-chlorophenyl-4-methoxyphenyl-ketone. This intermediate undergoes a reduction reaction to yield 5-bromo-2-chloro-4’-methoxydiphenylmethane. The next step involves a coupling reaction with 2,3,4,6-O-tetrapivaloyl-alpha-D-bromo-glucopyranose to produce a key intermediate. This intermediate is then demethylated and reacted with (S)-3-iodo-tetrahydrofuran under alkaline conditions to form this compound .
Chemical Reactions Analysis
Bromo Empagliflozin can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to remove oxygen or add hydrogen atoms.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its effects on glucose metabolism can be studied in cellular and animal models.
Medicine: As a derivative of Empagliflozin, it may have potential therapeutic applications in managing diabetes and related conditions.
Industry: It can be used in the development of new pharmaceuticals and chemical processes
Mechanism of Action
Bromo Empagliflozin, like Empagliflozin, inhibits the sodium-glucose cotransporter 2 (SGLT2) in the kidneys. This inhibition reduces the reabsorption of glucose, leading to increased glucose excretion through urine. The primary molecular target is SGLT2, but it may also affect other pathways involved in glucose metabolism and renal function .
Comparison with Similar Compounds
Bromo Empagliflozin can be compared with other SGLT2 inhibitors such as:
- Dapagliflozin
- Canagliflozin
- Ertugliflozin While all these compounds inhibit SGLT2 and promote glucose excretion, this compound’s unique bromine atom may confer different pharmacokinetic and pharmacodynamic properties. For instance, it may have different absorption, distribution, metabolism, and excretion profiles compared to other SGLT2 inhibitors .
Properties
Molecular Formula |
C23H27BrO7 |
|---|---|
Molecular Weight |
495.4 g/mol |
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-bromo-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H27BrO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21-,22+,23-/m0/s1 |
InChI Key |
WETJYJMFYZMTCR-QZMOQZSNSA-N |
Isomeric SMILES |
C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Br |
Canonical SMILES |
C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















